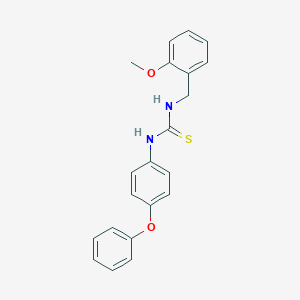![molecular formula C23H23N3O7S B215881 dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215881.png)
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMOAD and is a member of the thiazine family of compounds.
作用機序
The mechanism of action of DMOAD is not fully understood. However, it has been suggested that DMOAD exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. DMOAD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. DMOAD has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMOAD has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMOAD has also been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, DMOAD has been found to reduce oxidative stress and inhibit apoptosis.
実験室実験の利点と制限
One of the advantages of using DMOAD in lab experiments is its high purity and yield. This makes it easier to obtain reliable and reproducible results. Additionally, DMOAD has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using DMOAD in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling DMOAD to avoid any adverse effects.
将来の方向性
There are several future directions for the research of DMOAD. One potential direction is the investigation of its potential use in the treatment of other diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of DMOAD and its effects on various signaling pathways. The development of new synthesis methods for DMOAD and its derivatives could also lead to the discovery of new therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of DMOAD could lead to the development of new drug delivery systems and dosage regimens.
合成法
The synthesis of DMOAD involves the reaction of 4-methoxybenzylamine with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form 4-methoxybenzyl-2-chloro-4,6-dimethoxy-1,3,5-triazine. This intermediate is then reacted with 5-amino-2-carboxybenzoic acid to form dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate. The synthesis of DMOAD has been reported with high yields and purity.
科学的研究の応用
DMOAD has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anti-apoptotic properties. DMOAD has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the prevention and treatment of osteoarthritis.
特性
製品名 |
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
|---|---|
分子式 |
C23H23N3O7S |
分子量 |
485.5 g/mol |
IUPAC名 |
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H23N3O7S/c1-31-17-6-4-13(5-7-17)12-24-23-26-19(27)11-18(34-23)20(28)25-16-9-14(21(29)32-2)8-15(10-16)22(30)33-3/h4-10,18H,11-12H2,1-3H3,(H,25,28)(H,24,26,27) |
InChIキー |
KAXPLHCUINOTDC-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
正規SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)

![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)




![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)